molecular formula C6H5ClFN B7934211 4-Chloro-2-fluoro-6-methylpyridine CAS No. 1227509-42-3

4-Chloro-2-fluoro-6-methylpyridine

Cat. No.: B7934211
CAS No.: 1227509-42-3
M. Wt: 145.56 g/mol
InChI Key: JEHVOZRHAXDMPS-UHFFFAOYSA-N
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Description

Contextualization of Fluorine and Chlorine Substituents in Pyridine (B92270) Heterocycles

The presence of fluorine and chlorine on a pyridine ring imparts distinct characteristics. Both are electron-withdrawing via the inductive effect due to their high electronegativity. However, fluorine is the most electronegative element and its presence can significantly alter the electronic properties of a molecule. mdpi.com This high electronegativity is a key factor in the reactivity of fluorinated aromatics. In the context of nucleophilic aromatic substitution (SNAr), a common reaction for halopyridines, fluoro-substituents are generally more activating than chloro-substituents. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). acs.org This enhanced reactivity makes fluoropyridines valuable intermediates, even though chloropyridines may be more commercially available. nih.govacs.org The substitution of hydrogen with fluorine can also lead to significant changes in the molecule's electrostatic potential and intermolecular interactions. mdpi.com

Structural Features and Electronic Nature of 4-Chloro-2-fluoro-6-methylpyridine

While specific experimental data for this compound is not widely available in peer-reviewed literature, its structural and electronic characteristics can be inferred from the known properties of its constituent parts and related isomers. The molecule features a pyridine ring substituted with three different groups: a fluorine atom at the C2 position, a chlorine atom at the C4 position, and a methyl group at the C6 position.

The electronic nature of the ring is heavily influenced by the interplay of these substituents:

Fluorine (C2): As the most electronegative element, the C2-fluoro group exerts a powerful electron-withdrawing inductive effect. Being at an ortho-position to the nitrogen, it significantly lowers the electron density at this position.

Chlorine (C4): The C4-chloro group also withdraws electron density through the inductive effect. Its position para to the nitrogen makes it highly effective at activating the ring for nucleophilic attack at the C4 position by stabilizing the anionic Meisenheimer intermediate. stackexchange.com

Methyl Group (C6): The C6-methyl group is electron-donating through hyperconjugation and a weak inductive effect. This partially counteracts the electron-withdrawing effects of the halogens.

The combination of two strongly electron-withdrawing halogens at the 2- and 4-positions renders the pyridine ring electron-deficient, particularly at the positions ortho and para to the nitrogen. youtube.com This makes the compound a prime candidate for nucleophilic aromatic substitution reactions. The chlorine at the C4 position is the most likely site for substitution by a nucleophile, as attack at this position leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com The fluorine at C2 is also a potential leaving group, and its high electronegativity makes the C-F bond susceptible to cleavage in SNAr reactions. acs.org

Table 1: Comparison of Physicochemical Properties of this compound and Related Compounds Note: Data for this compound is estimated based on chemical principles, as specific experimental values are not readily available. Data for other compounds are from published sources for comparison.

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC6H5ClFN145.56Not Available
4-Chloro-2-fluoropyridineC5H3ClFN131.5334684-93-6 nih.gov
2-Fluoro-6-methylpyridine (B1294898)C6H6FN111.12407-22-7 sigmaaldrich.com
4-Chloro-2-methylpyridineC6H6ClN127.573678-63-5 nih.gov
6-Chloro-3-fluoro-2-methylpyridineC6H5ClFN145.56884494-78-4 nih.gov

Emerging Research Landscape for Polyhalogenated Pyridine Derivatives

The research landscape for polyhalogenated and polysubstituted pyridines is dynamic and expanding. A primary focus is their utility as versatile platforms for the synthesis of complex molecular architectures. nih.gov The ability to selectively functionalize different positions on the pyridine ring by leveraging the differential reactivity of various halogen substituents is a powerful tool for synthetic chemists. nih.gov

Recent advancements include the development of novel catalytic systems for cross-coupling reactions and more efficient, milder conditions for nucleophilic aromatic substitutions. nih.govmdpi.com There is also significant interest in late-stage functionalization, where complex, often biologically active, molecules containing a pyridine core are modified in the final steps of a synthesis. nih.gov This strategy allows for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the unique electronic properties of polyhalogenated pyridines are being explored in the field of materials science for applications in organic electronics. rsc.org

Overview of Research Methodologies Applied to Aromatic Heterocyclic Systems

A variety of sophisticated research methodologies are employed to characterize and understand the behavior of aromatic heterocyclic systems like this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for structure elucidation. Chemical shifts and coupling constants provide detailed information about the electronic environment of each atom and the connectivity within the molecule. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and probe the bonding within the molecule. Specific vibrations of the pyridine ring and the C-F and C-Cl bonds can be observed. nih.govmdpi.com

Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation patterns, which helps confirm the molecular formula and structural features. nih.gov

Computational Chemistry:

Density Functional Theory (DFT): DFT is a powerful computational method used to predict a wide range of properties, including molecular geometry, electronic structure, electrostatic potential maps, and vibrational frequencies. mdpi.comrsc.org These calculations provide deep insight into the distribution of electron density and the reactivity of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis: These computational tools are used to analyze the nature of chemical bonds and intermolecular interactions in detail. mdpi.comresearchgate.net They can quantify the strength of interactions and describe orbital overlaps.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the time-dependent behavior of molecules and their interactions with their environment, which is particularly useful in understanding their behavior in solution or in biological systems. nih.gov

These methodologies, often used in combination, provide a comprehensive picture of the structure, reactivity, and potential applications of novel halogenated pyridine derivatives.

Properties

IUPAC Name

4-chloro-2-fluoro-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHVOZRHAXDMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743833
Record name 4-Chloro-2-fluoro-6-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227509-42-3
Record name 4-Chloro-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 2 Fluoro 6 Methylpyridine and Its Precursors

Strategies for Pyridine (B92270) Ring Construction Featuring Halogen and Methyl Groups

Building the substituted pyridine core directly offers an efficient route that can establish the required substitution pattern in a single sequence. These methods often involve condensation or cycloaddition reactions where the starting materials contain the necessary halogen and methyl functionalities.

Cyclization Reactions Employing Substituted Carbonyl Compounds

Condensation reactions involving carbonyl compounds are foundational in pyridine synthesis. An organocatalyzed, formal (3+3) cycloaddition reaction has been described for the synthesis of substituted pyridines from enamines and various unsaturated carbonyl substrates like enals, ynals, or enones. acs.org This approach allows for the construction of tri- or tetrasubstituted pyridine scaffolds with diverse functional groups. acs.org Another versatile method involves a one-pot Michael addition/[5+1] annulation/dehydrofluorinative aromatization sequence starting from a 2-fluoro-1,3-dicarbonyl compound, which enables the regioselective synthesis of various substituted pyridines under transition-metal-free conditions. organic-chemistry.org

Reaction Type Starting Materials Key Features Reference
Formal (3+3) CycloadditionEnamines, Unsaturated CarbonylsOrganocatalyzed, builds tri/tetrasubstituted pyridines acs.org
Michael Addition/[5+1] Annulation2-Fluoro-1,3-dicarbonyl compoundsTransition-metal-free, regioselective organic-chemistry.org

Hetero-Diels-Alder Approaches to Pyridine Ring Formation

The hetero-Diels-Alder reaction provides a powerful strategy for forming six-membered heterocyclic rings. acsgcipr.org In the context of pyridine synthesis, this typically involves a [4+2] cycloaddition between a 1-azadiene derivative and a dienophile (such as an alkyne) to form the pyridine ring. rsc.orgsemanticscholar.org These reactions can be performed thermally or catalyzed by transition metals. rsc.orgsemanticscholar.org

Inverse electron demand Diels-Alder reactions are particularly successful, where an electron-poor diene system (e.g., a 1,2,4-triazine) reacts with a dienophile. acsgcipr.org The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas to yield the aromatic pyridine ring. acsgcipr.org The challenge in applying this to 4-chloro-2-fluoro-6-methylpyridine lies in designing or obtaining the appropriately substituted 1-azadiene and dienophile precursors to ensure the correct regiochemical outcome.

Chichibabin Pyridine Synthesis Adaptations for Substituted Pyridines

The Chichibabin pyridine synthesis is a classic method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org This reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over oxide catalysts like alumina or silica. wikipedia.org For instance, the reaction of acetaldehyde and ammonia produces a mixture of 2-methylpyridine and 4-methylpyridine. wikipedia.org

Adapting this synthesis for a molecule like this compound would require the use of halogenated carbonyl precursors. However, the harsh conditions of the traditional Chichibabin synthesis may not be compatible with the stability of C-F and C-Cl bonds. Modern variations of the reaction, which may proceed under milder conditions, could offer a more viable pathway. researchgate.net Research into intramolecular Chichibabin syntheses and multicomponent reactions under acidic conditions has expanded the scope of this method for creating complex substituted pyridines. researchgate.netresearchgate.net

Regioselective Halogenation Techniques for Pyridine Systems

A more common and often more practical approach to synthesizing this compound involves the stepwise, regioselective halogenation of a simpler, readily available pyridine precursor, such as 2-fluoro-6-methylpyridine (B1294898) or 2-chloro-6-methylpyridine.

Directed Chlorination Methodologies

The introduction of a chlorine atom at the C-4 position of a pyridine ring already substituted at C-2 and C-6 requires a regioselective chlorination method. Direct vapor-phase chlorination of pyridine derivatives is a well-established industrial process, often carried out at high temperatures (above 250 °C). google.com However, controlling the regioselectivity can be challenging, potentially leading to a mixture of chlorinated products. nih.gov

For more precise control, directed chlorination methods are employed. If starting from 2-fluoro-6-methylpyridine, the electronic properties of the existing fluoro and methyl groups will influence the position of electrophilic attack. Alternatively, a precursor like 4-pyridone can be converted to the target 4-chloropyridine using chlorinating agents such as phosphorus oxychloride or phosphorus pentachloride. google.com

Modern methods using milder reagents have also been developed. For example, Selectfluor in the presence of lithium chloride can be used for the regioselective chlorination of 2-aminopyridines under mild conditions, a reaction that proceeds via a radical process. rsc.org While the target molecule is not an aminopyridine, this demonstrates the ongoing development of selective chlorination techniques.

Chlorination Method Reagents Conditions Key Features Reference
Vapor-Phase ChlorinationCl₂>250 °CIndustrial scale, can lack selectivity google.com
From Pyridone PrecursorPOCl₃, PCl₅VariesHigh regioselectivity for C-4 position google.com
Selectfluor-PromotedSelectfluor, LiClMildHigh regioselectivity for aminopyridines rsc.org

Fluorination Strategies for Pyridine Derivatives

Introducing a fluorine atom onto the pyridine ring can be accomplished through several strategies. The most common industrial method for producing fluorinated pyridines is through a halogen-exchange (Halex) reaction, where a chloro-substituted pyridine is treated with a fluoride (B91410) source, such as potassium fluoride. This is a nucleophilic aromatic substitution process. For the synthesis of this compound, a plausible precursor would be 2,4-dichloro-6-methylpyridine. The greater lability of the chlorine atom at the C-2 position (an α-position) facilitates its selective replacement by fluoride.

Stepwise chlorination followed by fluorination is a common industrial sequence for producing compounds like 2-chloro-5-(trifluoromethyl)pyridine from 3-methylpyridine, highlighting the viability of this sequential halogenation approach. nih.govagropages.com Direct fluorination using electrophilic fluorinating agents like Selectfluor is also a powerful modern technique, offering alternative pathways for C-H fluorination under transition-metal-free conditions. researchgate.net

Orthogonal Halogenation Sequences

Orthogonal halogenation, the selective introduction of different halogen atoms at specific positions on a molecule, is a critical strategy for synthesizing mixed halosubstituted pyridines. The synthesis of this compound can be envisioned through sequential halogenation of a 6-methylpyridine precursor. The order of halogen introduction is crucial due to the directing effects of the substituents and the pyridine nitrogen.

One plausible route begins with the synthesis of 2-fluoro-6-methylpyridine. This can be achieved from 2-amino-6-methylpyridine via a diazotization reaction followed by a Schiemann or similar fluorination reaction. Once 2-fluoro-6-methylpyridine is obtained, the subsequent challenge is the regioselective introduction of a chlorine atom at the C-4 position. Direct electrophilic chlorination of 2-fluoro-6-methylpyridine is challenging due to the deactivating nature of the fluorine atom and the pyridine nitrogen, which can lead to a mixture of products or require harsh reaction conditions.

A more controlled approach involves the nitration of 2-fluoro-6-methylpyridine to introduce a nitro group at the 4-position, followed by reduction to the corresponding 4-amino-2-fluoro-6-methylpyridine. The amino group can then be converted to a chloro group via the Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides using copper(I) halides. This multi-step sequence, while longer, offers superior control over the regiochemistry of halogenation.

Table 1: Key Intermediates in Orthogonal Halogenation

Compound NameStructureRole in Synthesis
2-Amino-6-methylpyridineStarting material for fluorination
2-Fluoro-6-methylpyridineIntermediate after fluorination
2-Fluoro-6-methyl-4-nitropyridineIntermediate after nitration
4-Amino-2-fluoro-6-methylpyridinePrecursor for Sandmeyer reaction

Functionalization of the Methyl Group at C-6 in Pyridine Scaffolds

The methyl group at the C-6 position serves as a synthetic handle for further transformations, although its direct functionalization can be challenging.

Strategies for Direct Introduction of Methyl Groups

The direct methylation of a pre-halogenated pyridine ring, such as 4-chloro-2-fluoropyridine, is a conceivable but synthetically challenging route. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing halogen atoms, makes it a poor substrate for electrophilic methylation (e.g., Friedel-Crafts type reactions). Radical methylation reactions could be an alternative, but often suffer from a lack of regioselectivity.

More practical approaches involve building the pyridine ring with the methyl group already in place. For instance, condensation reactions of β-dicarbonyl compounds with enamines or other nitrogen sources can provide substituted pyridones, which can then be converted to the desired halogenated pyridines.

Transformations from Pre-existing Substituents at C-6

A more common strategy involves the transformation of a pre-existing functional group at the C-6 position into a methyl group. For example, a carboxylic acid or ester group at C-6 can be reduced to a hydroxymethyl group, which can then be further converted to a methyl group through deoxygenation protocols.

Alternatively, the synthesis can start from a precursor where the C-6 substituent is a halogen, which can then participate in cross-coupling reactions. For instance, a 2,4,6-trihalopyridine could be selectively coupled with an organometallic methylating agent, such as methylmagnesium bromide or a methylboronic acid derivative, under palladium or nickel catalysis. The success of this approach hinges on the differential reactivity of the halogen atoms, which can often be controlled by the choice of catalyst and reaction conditions.

Catalytic Synthesis Routes to Halogenated Pyridines

Catalytic methods offer efficient and often more environmentally benign routes to functionalized pyridines.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines. A key precursor, 2,4-dichloro-6-methylpyridine, can be synthesized and then subjected to a nucleophilic fluorination reaction. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 4-position due to the activating effect of the pyridine nitrogen. By carefully controlling the reaction conditions and the fluorinating agent (e.g., potassium fluoride with a phase-transfer catalyst), it is possible to achieve selective replacement of the C-2 chlorine with fluorine.

The synthesis of 2,4-dichloro-6-methylpyridine itself can be achieved from commercially available starting materials such as 2,6-lutidine (2,6-dimethylpyridine). Chlorination of 2,6-lutidine can lead to a mixture of chlorinated products, and achieving the desired 2,4-dichloro-6-methylpyridine may require optimization of the reaction conditions or separation of isomers.

Table 2: Comparison of Synthetic Precursors

PrecursorPotential RouteAdvantagesDisadvantages
2,6-LutidineHalogenationReadily available starting material.Can lead to mixtures of isomers.
2-Amino-6-methylpyridineDiazotization/Fluorination followed by ChlorinationGood control of regiochemistry.Multi-step, involves diazonium salts.
2,4-Dichloro-6-methylpyridineNucleophilic FluorinationPotentially a more direct route.Selective fluorination can be challenging.

Organocatalytic Approaches to Pyridine Formation

While transition metal catalysis dominates the field of pyridine synthesis, organocatalysis has emerged as a valuable alternative. Organocatalytic methods for the formation of the pyridine ring often involve cascade or domino reactions, where a single catalyst promotes multiple bond-forming events in one pot. For the synthesis of halogenated pyridines, this would typically involve the use of halogenated building blocks in the initial cyclization reaction.

For instance, an organocatalyst could promote the condensation of a halogenated β-ketoester with an enamine to form a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine. The choice of starting materials would be critical to ensure the correct placement of the chloro, fluoro, and methyl substituents in the final product. While potentially elegant, the development of a specific organocatalytic route for this compound would likely require significant research and optimization.

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Derivatives

Solvent-Free Reactions and Solvent Minimization Strategies

Solvent-free reactions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to air pollution. mdpi.com In the context of halogenated pyridine synthesis, several steps can be adapted to be solvent-free or to use greener solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for conducting reactions under solvent-free conditions, often leading to shorter reaction times and higher yields. researchgate.net For instance, the amination of halopyridines has been successfully carried out under solvent-free microwave irradiation without the need for a transition metal catalyst. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential for applying such techniques to related transformations.

The halogen exchange fluorination of chloropyridines, a key step in the synthesis of the target molecule, can also be performed under solvent-free conditions. The reaction of 2,4-dichloro-6-methylpyridine with a fluoride source like potassium fluoride can be carried out by heating the neat mixture, potentially with a phase-transfer catalyst to facilitate the reaction.

Where solvents are necessary, the principles of green chemistry advocate for the use of more benign alternatives to traditional hazardous solvents. Water, supercritical fluids, and bio-derived solvents are increasingly being explored. For example, the selective amination of polyhalogenated pyridines has been demonstrated in water, offering a much safer and more environmentally friendly alternative to organic solvents. researchgate.net

Reaction StepConventional SolventGreen Alternative/StrategyRationale
ChlorinationChlorinated hydrocarbonsSolvent-free, ionic liquidsReduces use of toxic and volatile solvents.
Halogen Exchange FluorinationHigh-boiling polar aprotic solvents (e.g., DMF, DMSO)Solvent-free, diphenyl etherEliminates hazardous solvents and simplifies product isolation.
Catalytic ReactionsToluene, DichloromethaneWater, bio-solvents (e.g., Cyrene)Enhances safety and reduces environmental impact.

Atom Economy Considerations in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are desirable as they generate less waste.

Addition and rearrangement reactions are inherently 100% atom-economical. However, many reactions in organic synthesis, including substitutions and eliminations, are not. In the synthesis of this compound, the key reactions are substitutions.

Theoretical Atom Economy Calculation for Halogen Exchange Fluorination:

Consider the synthesis of 2-fluoro-6-methylpyridine from 2-chloro-6-methylpyridine using potassium fluoride:

C₆H₆ClN + KF → C₆H₆FN + KCl

Molecular Weight of 2-chloro-6-methylpyridine (C₆H₆ClN): 127.57 g/mol

Molecular Weight of Potassium Fluoride (KF): 58.10 g/mol

Molecular Weight of 2-fluoro-6-methylpyridine (C₆H₆FN): 111.12 g/mol

Molecular Weight of Potassium Chloride (KCl): 74.55 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (111.12 / (127.57 + 58.10)) x 100 ≈ 59.8%

This calculation highlights that a significant portion of the reactant mass ends up as a byproduct (KCl). While this is an inherent limitation of substitution reactions, process optimization can still minimize waste by ensuring high yields and recycling byproducts where feasible.

Development of Sustainable Catalytic Systems

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation. nih.gov The development of sustainable catalytic systems for the synthesis of halogenated pyridines is an active area of research.

Heterogeneous Catalysts:

Heterogeneous catalysts are often preferred from a green chemistry perspective because they can be easily separated from the reaction mixture and recycled, reducing waste and catalyst cost. In the context of fluorination, metal fluorides with high specific surface areas have been developed as catalysts for the gas-phase fluorination of 2-chloropyridine (B119429) with HF. researchgate.netresearchgate.net Catalysts such as BaF₂ and MgF₂ have shown high activity and selectivity. researchgate.net

CatalystReaction TypeAdvantages
High surface area MgF₂Gas-phase fluorinationRecyclable, high activity
Supported metal oxides (e.g., on Al₂O₃)Halogen exchangeRecyclable, stable
Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts)Halogen exchangeCan enable solvent-free conditions
Iron(II) triflateC-H fluorinationEarth-abundant metal, mild conditions

Recyclable Catalysts:

The use of magnetically recoverable catalysts is another strategy to improve the sustainability of catalytic processes. These catalysts, often based on iron oxide nanoparticles, can be easily removed from the reaction mixture using an external magnet, allowing for simple recovery and reuse.

Biocatalysis:

While still an emerging field for the synthesis of complex halogenated aromatics, biocatalysis offers the potential for highly selective and environmentally benign transformations under mild conditions. The use of enzymes for halogenation or other functional group interconversions could provide a green alternative to traditional chemical methods.

The continuous development of new and improved catalytic systems is essential for advancing the green synthesis of this compound and other important halogenated pyridine derivatives.

Reactivity and Transformational Chemistry of 4 Chloro 2 Fluoro 6 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, proceeding through a two-step addition-elimination mechanism. For 4-Chloro-2-fluoro-6-methylpyridine, this pathway allows for the selective replacement of its halogen atoms, opening avenues for the synthesis of diverse derivatives.

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, especially at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. In this compound, both the C-4 and C-2 positions are activated. However, the reactivity of the chlorine atom at C-4 is significantly greater than that of the fluorine atom at C-2 in SNAr reactions.

This preferential reactivity is governed by a combination of factors. The C-4 position (para) is electronically more activated by the nitrogen atom's electron-withdrawing effect compared to the C-2 position (ortho). While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its high electronegativity which stabilizes the intermediate Meisenheimer complex, the activation of the C-4 position in pyridines is paramount. Consequently, nucleophilic attack occurs preferentially at the C-4 carbon, leading to the displacement of the chloride ion. This inherent regioselectivity allows for the selective functionalization of the C-4 position while leaving the C-2 fluorine atom intact, making it a valuable tool for sequential derivatization.

The highly reactive C-4 chloro group readily undergoes substitution with various oxygen-based nucleophiles. Reactions with alkoxides, such as sodium methoxide or ethoxide, proceed efficiently to yield the corresponding 4-alkoxy-2-fluoro-6-methylpyridine derivatives. Similarly, phenoxides can be employed to introduce aryl ether moieties at the C-4 position. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

A notable example from patent literature demonstrates the regioselective displacement of the C-4 chlorine in the closely related 4-chloro-2-fluoro-6-(trifluoromethyl)pyridine. Reaction with 3-fluoro-4-methoxyphenol in the presence of potassium carbonate in DMF at elevated temperatures resulted exclusively in the C-4 substituted product. This highlights the robustness of the C-4 position's reactivity towards oxygen nucleophiles.

Table 1: SNAr with Oxygen Nucleophiles on a 4-Chloro-2-fluoropyridine Analog Interactive data table available in the online version.

Nucleophile Reagents & Conditions Product Position of Substitution

The introduction of nitrogen-based functional groups at the C-4 position is readily achieved through SNAr reactions with a diverse range of amines and amides. Primary and secondary amines, both aliphatic and aromatic, react selectively at the C-4 position to afford the corresponding 4-amino-2-fluoro-6-methylpyridine derivatives. These reactions are often facilitated by a base to neutralize the hydrogen halide formed during the reaction.

Patent literature provides examples of this selective amination on the analogous 4-chloro-2-fluoro-6-(trifluoromethyl)pyridine. For instance, reaction with morpholine in the presence of a base like triethylamine or potassium carbonate in a suitable solvent yields 4-(morpholin-4-yl)-2-fluoro-6-(trifluoromethyl)pyridine. This selectivity is crucial for building more complex molecules where the fluorine at C-2 can be used for subsequent transformations.

Table 2: SNAr with Nitrogen Nucleophiles on a 4-Chloro-2-fluoropyridine Analog Interactive data table available in the online version.

Nucleophile Reagents & Conditions Product Position of Substitution
Morpholine K₂CO₃, Acetonitrile, 80 °C 4-(2-Fluoro-6-(trifluoromethyl)pyridin-4-yl)morpholine C-4

Sulfur-based nucleophiles, such as thiolates, also exhibit high reactivity towards the C-4 position of this compound. The reaction with sodium thiomethoxide or sodium thiophenoxide, for example, would yield the corresponding 4-(methylthio)- or 4-(phenylthio)-2-fluoro-6-methylpyridine. These reactions typically proceed under mild conditions and demonstrate the broad scope of nucleophiles that can be employed in the functionalization of this pyridine core. As with oxygen and nitrogen nucleophiles, the substitution occurs selectively at the C-4 position, displacing the chloride.

As established, there is significant competition between the C-4 and C-2 positions for nucleophilic attack. The outcome of this competition is overwhelmingly in favor of substitution at the C-4 position. The para-activation by the pyridine nitrogen makes the C-4 carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack than the ortho-activated C-2 carbon.

While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the rate-determining step in these SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate is greater when the attack occurs at the more electrophilic C-4 position. Therefore, even though fluoride (B91410) is a better leaving group, the kinetic and thermodynamic favorability of the C-4 attack pathway ensures high regioselectivity. This predictable selectivity is a key feature that makes this compound a valuable synthetic intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr chemistry, the halogen atoms on the this compound ring serve as handles for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically show selectivity for the more reactive carbon-chlorine bond over the less reactive carbon-fluorine bond in palladium-catalyzed processes.

Prominent examples of such transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a base. This would selectively form a C-C bond at the C-4 position, yielding 2-fluoro-6-methyl-4-phenylpyridine. The C-F bond at the C-2 position would generally remain unreacted under standard Suzuki conditions.

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with a terminal alkyne, such as phenylacetylene, would be expected to occur selectively at the C-4 position. This would result in the formation of 4-(phenylethynyl)-2-fluoro-6-methylpyridine, a valuable intermediate for further synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds. Coupling this compound with an amine (e.g., aniline) in the presence of a suitable palladium catalyst and a strong base would selectively yield the 4-anilino-2-fluoro-6-methylpyridine.

While specific examples for this compound are not extensively documented in readily available literature, the principles of regioselective cross-coupling on dihalopyridines are well-established. Research on analogous systems, such as 2,4-dichloropyrimidines and other dihalopyridines, consistently shows that palladium-catalyzed cross-coupling reactions preferentially occur at the C-4 position over the C-2 position. This selectivity is attributed to the higher reactivity of the C-Cl bond in oxidative addition to the palladium(0) catalyst compared to the C-F bond.

Table 3: Predicted Transition Metal-Catalyzed Cross-Coupling Reactions at C-4 Interactive data table available in the online version.

Reaction Type Coupling Partner Catalyst System (Typical) Expected Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) 2-Fluoro-6-methyl-4-phenylpyridine
Sonogashira Phenylacetylene Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) 4-(Phenylethynyl)-2-fluoro-6-methylpyridine

Suzuki-Miyaura Coupling for C-C Bond Formation at C-4

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. libretexts.orgyonedalabs.com In the context of halogenated pyridines, this reaction provides a powerful tool for introducing aryl, heteroaryl, or vinyl substituents. For this compound, the chlorine atom at the C-4 position serves as the electrophilic partner in the coupling reaction.

The general catalytic cycle involves three main steps: oxidative addition of the pyridyl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. While chloroarenes are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have enabled efficient coupling of these substrates. nih.gov

For the Suzuki-Miyaura coupling of related 4-chloro-heterocyclic compounds, various conditions have been proven effective. A typical system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base. The reactivity of chloropyridines can be enhanced by using electron-rich and sterically hindered phosphine ligands.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles Data is based on analogous reactions with related chloro-substituted heterocycles.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High
Pd₂(dba)₃XPhosK₂CO₃Dioxane110Good to High
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-90Moderate to Good

Buchwald-Hartwig Amination of Halogenated Pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl or heteroaryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is of significant importance in medicinal chemistry for the synthesis of arylamines. acs.org In this compound, the C-4 chloro substituent is the reactive site for this transformation.

Research on similarly substituted pyridines, such as 2-fluoro-4-iodopyridine, has shown that Buchwald-Hartwig amination can be highly regioselective. The palladium-catalyzed coupling occurs exclusively at the C-4 position, leaving the C-2 fluoro substituent intact. researchgate.net This selectivity is contrary to typical nucleophilic aromatic substitution (SNAr) reactions where the more activated C-2 position would be favored. nih.gov The reaction can be performed efficiently using various palladium catalysts and phosphine ligands, often under microwave irradiation to reduce reaction times. researchgate.net The choice of a mild base, such as potassium carbonate, is often sufficient for the transformation. researchgate.net

Table 2: Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines Data is based on analogous reactions with related halo-pyridines.

CatalystLigandBaseSolventTemperatureYield (%)Reference
Pd(OAc)₂BINAPK₂CO₃DioxaneMW, 150°CGood researchgate.net
Pd₂(dba)₃XantphosCs₂CO₃Toluene110°CHigh researchgate.net
[(CyPF-tBu)PdCl₂]-NaOtBuDioxane100°CHigh organic-chemistry.org

Negishi and Stille Coupling Applications with Pyridyl Halides

The Negishi and Stille couplings are powerful palladium-catalyzed reactions for C-C bond formation that complement the Suzuki-Miyaura reaction by using different organometallic reagents.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. orgsyn.org It is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgorgsyn.org Chloropyridines are effective coupling partners in Negishi reactions, allowing for the synthesis of complex bipyridine structures and other substituted pyridines. orgsyn.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from an organic halide and activated zinc.

The Stille coupling utilizes organotin compounds (stannanes) as the nucleophilic partner. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture, and many are commercially available. wikipedia.orgthermofisher.cn The reaction tolerates a wide variety of functional groups. thermofisher.cn The primary drawback is the toxicity of the tin reagents. organic-chemistry.orgwikipedia.org The mechanism proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For this compound, both Negishi and Stille couplings would be expected to proceed at the C-4 position to introduce alkyl, vinyl, aryl, or other organic moieties.

Table 3: General Parameters for Negishi and Stille Couplings of Pyridyl Halides

ReactionOrganometallic ReagentCatalystLigandSolvent
NegishiR-ZnXPd(PPh₃)₄ or Pd(dba)₂PPh₃ or other phosphinesTHF, Dioxane
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃, AsPh₃Toluene, DMF, THF

Sonogashira Coupling for Introduction of Alkynyl Moieties

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. soton.ac.uk This reaction is the most common method for synthesizing arylalkynes.

In the case of this compound, the Sonogashira coupling would introduce an alkynyl group at the C-4 position. Studies on related halopyridines, such as 6-bromo-3-fluoro-2-pyridinecarbonitrile, have demonstrated successful Sonogashira couplings with a variety of terminal alkynes. soton.ac.uk These reactions often proceed in high yields and tolerate a range of functional groups, including free alcohols and amines. soton.ac.uk Standard conditions involve a catalyst system like Pd(PPh₃)₄ and CuI in a solvent mixture such as THF and triethylamine, which also serves as the base. soton.ac.uk Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Table 4: Typical Conditions for Sonogashira Coupling of Halopyridines Data is based on analogous reactions with related bromo- and chloro-pyridines.

CatalystCo-catalystBaseSolventTemperatureYield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp.92 soton.ac.uk
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMF80°CGood researchgate.net
[DTBNpP]Pd(crotyl)ClNone (Cu-free)TMPDMSORoom Temp.High nih.gov

Carbonylative Cross-Coupling Strategies

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) between the two coupling partners. A notable example is the Stille-carbonylative cross-coupling, which involves the reaction of an organic halide with an organostannane under a carbon monoxide (CO) atmosphere. wikipedia.org This reaction provides a direct route to ketones.

Applying this strategy to this compound would allow for the synthesis of 4-acyl-2-fluoro-6-methylpyridine derivatives. The reaction would proceed via the insertion of carbon monoxide into the palladium-carbon bond of the oxidative addition complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone product. This method avoids the need to handle sensitive acyl chloride functional groups on larger molecules. wikipedia.org

Reactivity of the Methyl Group at C-6

The methyl group at the C-6 position of the pyridine ring is susceptible to reactions characteristic of benzylic or allylic positions due to the activating effect of the adjacent aromatic system.

Benzylic Halogenation and Subsequent Functionalization

The methyl group can undergo free-radical halogenation to form a halomethyl group. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically with a radical initiator like benzoyl peroxide or AIBN, are used for this purpose. This transformation converts the methyl group into a more versatile functional group.

For instance, the formation of 6-(chloromethyl)-4-chloro-2-fluoropyridine would provide an electrophilic center for subsequent nucleophilic substitution reactions. This intermediate could react with a variety of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce a wide range of functionalities at the C-6 position. However, care must be taken during such reactions, as harsh conditions can sometimes lead to undesired side reactions, such as the displacement of other ring halogens. For example, in related systems, the use of reagents like thionyl chloride for chlorination has been observed to cause over-conversion, where a bromo-substituent on the pyridine ring is replaced by a chloro-substituent. semanticscholar.org

Oxidation Reactions for Carboxylic Acid Derivatives

The methyl group at the C6 position of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 4-chloro-2-fluoro-pyridine-6-carboxylic acid. This transformation is a common strategy in the synthesis of pyridine carboxylic acids, which are valuable intermediates in pharmaceuticals and agrochemicals. The oxidation typically requires strong oxidizing agents due to the relative stability of the pyridine ring.

Common methods for the oxidation of methylpyridines involve reagents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. For instance, the synthesis of 4-chloropyridine-2-carboxylic acid from 4-chloro-2-methylpyridine can be achieved using K₂Cr₂O₇ in a sulfuric acid solution or with KMnO₄. These harsh conditions are generally effective for converting the methyl group to a carboxyl group. Another patent describes the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from its methyl precursor using potassium dichromate as the oxidant in dilute sulfuric acid, highlighting the utility of this reagent for halogenated pyridines.

The general reaction scheme involves heating the substrate with the oxidizing agent, followed by workup procedures to isolate the carboxylic acid product. The choice of oxidant and reaction conditions can be critical to achieving high yields and minimizing side reactions, such as the degradation of the pyridine ring.

Oxidizing AgentTypical ConditionsProductReference Analogue
Potassium Dichromate (K₂Cr₂O₇)Sulfuric Acid, Reflux4-Chloro-2-fluoro-pyridine-6-carboxylic acid4-chloro-2-methylpyridine
Potassium Permanganate (KMnO₄)Aqueous solution, Heat4-Chloro-2-fluoro-pyridine-6-carboxylic acid4-chloro-2-methylpyridine
Nitric Acid (HNO₃)Concentrated, Heat4-Chloro-2-fluoro-pyridine-6-carboxylic acid2-methylpyridine

Aldehyde and Ketone Formation from the Methyl Group

The selective partial oxidation of the methyl group in this compound to an aldehyde (4-chloro-2-fluoro-6-formylpyridine) is a significant synthetic challenge. The primary difficulty lies in preventing overoxidation to the more stable carboxylic acid. While direct conversion methods are sought after, they often suffer from low selectivity and yield.

Research into the oxidation of methylarenes has explored various strategies to achieve this selective transformation. For structurally complex molecules, including medicinally relevant benzoheterocycles, traditional chemical oxidants can lead to a mixture of products and issues with regioselectivity. nih.gov Modern electrochemical methods offer a promising alternative, enabling site-selective oxidation of methyl groups to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This approach avoids the use of harsh chemical oxidants and can provide greater control over the reaction. nih.gov

While specific examples for this compound are not prevalent in the literature, analogous transformations on other methylpyridines suggest potential routes. For instance, the oxidation of 3-methylpyridine under specific Wet Air Oxidation conditions has been shown to yield the corresponding aldehyde as the main product. Classical reagents for the selective oxidation of benzylic methyl groups, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂), could also be explored for this transformation, though optimization would be necessary to manage the reactivity of the substituted pyridine system.

Electrophilic Aromatic Substitution (EAS) Considerations and Limitations

The pyridine ring is inherently electron-deficient compared to benzene, making it significantly less reactive towards electrophilic aromatic substitution (EAS). wikipedia.org The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the deactivation of the ring, effectively shutting down electrophilic attack.

In the case of this compound, the deactivating effect is compounded by the presence of two electron-withdrawing halogen substituents (chlorine and fluorine). These groups further reduce the electron density of the aromatic system, rendering direct electrophilic attack on the ring carbons exceedingly difficult. wikipedia.orglkouniv.ac.in Any electrophile present is much more likely to attack the lone pair of electrons on the nitrogen atom.

To overcome the inherent low reactivity of the pyridine ring in EAS, activation strategies are necessary. The most common and effective method is the conversion of the pyridine to its corresponding N-oxide. bhu.ac.indavuniversity.org This is typically achieved by oxidation with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. almerja.comchemtube3d.com

The formation of the pyridine N-oxide fundamentally alters the electronic properties of the ring. The N-oxide group is capable of donating electron density into the ring via resonance, which activates the C2 (ortho) and C4 (para) positions towards electrophilic attack. bhu.ac.inalmerja.com This activation is sufficient to allow reactions like nitration and halogenation to proceed under reasonable conditions. Computational studies confirm that while protonated pyridine is strongly deactivated, the N-oxide is activated for EAS. rsc.orgresearchgate.net

The synthetic utility of this strategy involves a three-step sequence:

Oxidation: The parent pyridine is oxidized to the pyridine N-oxide.

Electrophilic Aromatic Substitution: The N-oxide is subjected to the desired EAS reaction (e.g., nitration with H₂SO₄/HNO₃), which typically occurs at the C4 position. bhu.ac.in

Deoxygenation: The N-oxide is reduced back to the pyridine, often using a trivalent phosphorus reagent like PCl₃. almerja.com

This sequence allows for the introduction of electrophiles onto the highly deactivated pyridine ring, a transformation that is otherwise unfeasible.

Ring-Opening and Rearrangement Pathways of the Pyridine Nucleus

While the pyridine ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. For this compound, such transformations would likely require significant activation of the ring.

One potential pathway to ring-opening involves the formation of a pyridinium salt. Quaternization of the ring nitrogen by alkylation makes the ring highly electron-deficient and susceptible to attack by strong nucleophiles. davuniversity.org For example, highly activated pyridinium salts can undergo ring-opening upon treatment with hydroxide ions. davuniversity.org This suggests that N-alkylation of this compound could render it vulnerable to ring-opening by potent nucleophiles.

Rearrangement reactions are also known for activated pyridine derivatives, particularly pyridine N-oxides. The Boekelheide reaction, for example, describes the rearrangement of α-picoline N-oxides with acetic anhydride to form pyridylmethanols. acs.orgimperial.ac.uk Applying this to the N-oxide of this compound could potentially lead to the formation of (4-chloro-2-fluoro-pyridin-6-yl)methyl acetate. Such rearrangements provide routes to functionalize the side chain of the pyridine ring.

Derivatization for Complex Molecular Architectures

This compound is a versatile building block for the synthesis of more complex molecules, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, facilitates the attack of nucleophiles at the ortho (C2/C6) and para (C4) positions. youtube.com This molecule possesses leaving groups at two of these activated positions: a fluorine atom at C2 and a chlorine atom at C4.

A key principle governing the derivatization of this compound is the relative reactivity of the halogen leaving groups in SNAr reactions. For aromatic systems, the typical leaving group ability is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. nih.govwikipedia.orgchemistrysteps.com This "element effect" is attributed to the rate-determining step being the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom. nih.govchemistrysteps.com

Consequently, nucleophilic attack on this compound is expected to occur preferentially at the C2 position, leading to the displacement of the fluoride ion. This site-selectivity allows for controlled, stepwise functionalization of the pyridine core. A wide variety of nucleophiles, including amines, alkoxides, and thiols, can be used to introduce diverse functional groups.

NucleophileReagent ExamplePredicted Major Product
AmineR-NH₂2-(Alkylamino)-4-chloro-6-methylpyridine
AlkoxideNaOR2-(Alkoxy)-4-chloro-6-methylpyridine
ThiolateNaSR2-(Alkylthio)-4-chloro-6-methylpyridine
HydroxideNaOH4-Chloro-6-methyl-pyridin-2-one

Beyond SNAr, the C6-methyl group provides another handle for derivatization. As discussed, it can be oxidized to a carboxylic acid. Additionally, the benzylic-like protons of the methyl group are acidic and can be removed by a strong base to generate a carbanion. pearson.com This nucleophilic species can then react with various electrophiles (e.g., aldehydes, alkyl halides), allowing for the elaboration of the side chain. This combination of selective SNAr chemistry and side-chain functionalization makes this compound a valuable scaffold for building complex molecular architectures.

Multi-Step Synthesis of Polyheterocyclic Systems

The distinct electronic properties of the chlorine and fluorine substituents on the pyridine ring of this compound, coupled with the directing effect of the methyl group, enable a hierarchical approach to the construction of fused heterocyclic architectures. The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine atom at the 4-position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity is pivotal in the regioselective synthesis of complex polyheterocyclic systems.

A notable application of this building block is in the synthesis of substituted triazolo[1,5-a]pyridines. These scaffolds are of significant interest due to their presence in a range of biologically active molecules. For instance, in the development of inhibitors for transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), a key target in fibrosis and cancer, derivatives of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( dmed.org.uanih.govsigmaaldrich.comtriazolo[1,5-a]pyridin-6-yl)imidazoles have been synthesized. nih.gov While the specific isomer this compound is not explicitly detailed as the starting material in this particular study, the general synthetic strategy highlights the utility of fluoro-methylpyridines in constructing such complex heterocyclic systems. The synthesis typically involves the initial displacement of the highly activated fluorine atom with a suitable nucleophile, followed by further elaboration of the remaining chloro- and methyl-substituted pyridine core.

The general approach to constructing such polyheterocyclic systems often involves a sequence of reactions where the fluorine at the C2 position is first displaced by a nitrogen-based nucleophile. This is followed by transformations at the C4 position, often involving cross-coupling reactions to introduce further diversity, and potentially cyclization reactions to form the fused heterocyclic system.

Scaffold Diversity and Library Generation

The capacity to selectively functionalize different positions of the this compound ring makes it an excellent scaffold for diversity-oriented synthesis and the generation of chemical libraries. The sequential and regioselective nature of the reactions allows for the introduction of a wide variety of substituents at specific points of the molecule, leading to a large number of structurally diverse compounds from a single starting material.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for derivatizing the 4-chloro position of the pyridine ring. The Suzuki-Miyaura coupling, for example, enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. scispace.com This methodology is highly effective for the synthesis of biaryl compounds and has been successfully applied in the generation of DNA-encoded libraries. nih.gov

The Buchwald-Hartwig amination provides a route to carbon-nitrogen bond formation, enabling the introduction of a wide array of amine functionalities. researchgate.net This is particularly valuable in medicinal chemistry, as the introduction of different amine groups can significantly modulate the physicochemical and pharmacological properties of a molecule. The regioselectivity of these reactions on di- or poly-halogenated pyridines is a critical factor, often allowing for the selective functionalization of one position over another under specific catalytic conditions.

The generation of a chemical library from this compound would typically follow a divergent synthetic strategy. An initial nucleophilic substitution at the C2-fluoro position with a set of diverse nucleophiles would generate a first library of intermediates. Each of these intermediates could then be subjected to a Suzuki-Miyaura or Buchwald-Hartwig reaction at the C4-chloro position with a second set of diverse building blocks, exponentially increasing the number of final compounds.

Below is a hypothetical data table illustrating the potential for scaffold diversity using this compound as a starting scaffold.

Scaffold R1 (at C2) R2 (at C4) Reaction Type for R1 Reaction Type for R2 Resulting Heterocycle
This compoundMorpholinePhenylNucleophilic Aromatic SubstitutionSuzuki-Miyaura Coupling4-Phenyl-2-morpholino-6-methylpyridine
This compoundPiperidine4-MethoxyphenylNucleophilic Aromatic SubstitutionSuzuki-Miyaura Coupling4-(4-Methoxyphenyl)-2-piperidino-6-methylpyridine
This compoundAnilinePyrroleBuchwald-Hartwig AminationSuzuki-Miyaura Coupling4-(Pyrrol-1-yl)-2-anilino-6-methylpyridine
This compoundBenzylamineIndoleBuchwald-Hartwig AminationSuzuki-Miyaura Coupling4-(Indol-1-yl)-2-(benzylamino)-6-methylpyridine

This systematic approach allows for the rapid exploration of chemical space around the pyridine core, which is a key strategy in the identification of new lead compounds in drug discovery programs. The principles of multi-component reactions can also be applied, where this compound could act as a key component in a one-pot synthesis to generate complex and diverse molecular architectures. nih.govtaylorfrancis.comnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a compound like 4-Chloro-2-fluoro-6-methylpyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically active nuclei in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the methyl group. The coupling constants (J) between adjacent protons would provide information about their relative positions on the pyridine (B92270) ring. For instance, a study on the related compound, 4-methylpyridine, shows the aromatic protons in the range of 7.1-8.5 ppm and the methyl protons around 2.3 ppm. chemicalbook.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms would appear at significantly different chemical shifts. For example, in 2-fluoro-6-methylpyridine (B1294898), the carbon attached to fluorine shows a characteristic large coupling constant (¹JCF). sigmaaldrich.comsigmaaldrich.com A similar effect would be anticipated for the carbon attached to fluorine in the target molecule.

¹⁹F NMR (Fluorine-19 NMR): As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. thermofisher.com The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine atom to adjacent protons (³JFH) and carbons (¹JCF, ²JCF, etc.) would provide crucial information for structural confirmation. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃. ucsb.edu

¹⁵N NMR (Nitrogen-15 NMR): While ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is influenced by the substituents on the ring. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the nitrogen atom with nearby protons, aiding in the complete assignment of the molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogous compounds)

NucleusPredicted Chemical Shift (ppm)Notes
Aromatic CH6.5 - 8.0Influenced by the position relative to F, Cl, and CH₃ substituents.
CH₃2.2 - 2.6Typical range for a methyl group on a pyridine ring.
Aromatic C (C-F)155 - 170 (with large ¹JCF coupling)Downfield shift due to the high electronegativity of fluorine.
Aromatic C (C-Cl)140 - 155Downfield shift due to the electronegativity of chlorine.
Aromatic C (C-CH₃)150 - 160
Aromatic CH110 - 140
CH₃20 - 25

This table is predictive and based on data from structurally related compounds. Actual experimental values may vary.

Two-dimensional NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between coupled protons. In this compound, it would show which aromatic protons are adjacent to each other, helping to piece together the fragments of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would show correlations from the methyl protons to the C-6 and C-5 carbons, and from the aromatic protons to various carbons in the ring, thus confirming the substitution pattern. It can also show correlations to the nitrogen atom, as seen in studies of other nitrogen-containing heterocycles. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It would reveal through-space interactions between protons. For example, a NOESY correlation between the methyl protons and the proton at the C-5 position would provide strong evidence for the regiochemistry of the substituents.

For the achiral molecule this compound, stereochemical analysis using advanced NMR techniques is not applicable as there are no stereocenters.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. It also provides information about the fragmentation pattern of the molecule, which can be used to confirm its structure.

ESI and APCI are soft ionization techniques commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Electrospray Ionization (ESI): ESI is particularly useful for polar molecules and typically produces protonated molecules [M+H]⁺. For this compound, ESI-HRMS would provide a highly accurate mass measurement of the [C₆H₆ClFN]⁺ ion, which would confirm its molecular formula.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. Similar to ESI, it would generate protonated molecules and allow for accurate mass measurement to confirm the elemental composition.

The fragmentation of the protonated molecule in the mass spectrometer (MS/MS) would provide further structural information. The loss of neutral fragments such as HCl, HF, or CH₃ would be expected. The fragmentation patterns of related halogenated compounds often show the loss of the halogen atom or a hydrogen halide. miamioh.edu

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.

Purity Analysis: The gas chromatogram would indicate the purity of the sample by showing a single major peak for the target compound. The retention time of the peak is a characteristic property of the compound under specific GC conditions.

Volatile Impurity Analysis: Any volatile impurities present in the sample would appear as separate peaks in the chromatogram. The mass spectrum of each impurity peak can be used to identify its structure, often by comparison with spectral libraries.

Fragmentation Pathway Analysis: The mass spectrum obtained from the GC-MS analysis reveals the fragmentation pattern of the molecule under electron ionization (EI). For this compound, characteristic fragmentation would involve the loss of a chlorine atom, a methyl radical, or a fluorine atom. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments, which is a powerful diagnostic tool. miamioh.edu A plausible fragmentation pathway could involve the initial loss of a chlorine radical to form a cation at m/z 109, followed by further fragmentation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (charge-to-mass ratio)Proposed FragmentNotes
144/146[C₆H₅FN]⁺Molecular ion peak with characteristic isotopic pattern for chlorine.
129/131[C₅H₂FN]⁺Loss of a methyl radical (CH₃).
109[C₆H₅FN]⁺Loss of a chlorine radical (Cl).
82[C₅H₃F]⁺Further fragmentation.

This table is predictive and based on general fragmentation patterns of similar compounds. The relative intensities of the peaks would depend on the ionization method and energy.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, electron impact ionization would likely produce a molecular ion peak. The fragmentation of this molecular ion is predictable based on the principles of mass spectrometry for halogenated and aromatic compounds. libretexts.orgmiamioh.edu

The primary fragmentation pathways would involve the cleavage of the bonds adjacent to the pyridine ring and the loss of the halogen substituents. youtube.com Alpha-cleavage next to the carbon bonded to the halogen is a common fragmentation pattern for alkyl halides. youtube.com The loss of the chlorine atom would result in a significant fragment ion. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks would appear as a characteristic pair of signals (M+ and M+2) separated by two mass units. miamioh.edu

Other likely fragmentation events include the loss of the methyl radical (CH₃), the fluorine atom, or hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for pyridine derivatives. researchgate.net The relative abundance of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost Neutral Fragment
[M]⁺[M-Cl]⁺Cl
[M]⁺[M-F]⁺F
[M]⁺[M-CH₃]⁺CH₃
[M]⁺[M-HCN]⁺HCN

This table is predictive and based on general fragmentation patterns of related compounds.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes may be active in one technique but not the other. nih.govarxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. researchgate.net The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The pyridine ring itself has several characteristic stretching vibrations, typically observed in the 1600-1400 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions, respectively. researchgate.net The C-F and C-Cl stretching vibrations are expected to appear in the fingerprint region, typically around 1250-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl. The exact positions of these bands can be influenced by the other substituents on the pyridine ring. sigmaaldrich.com

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR spectroscopy. nih.gov For molecules with a center of symmetry, some vibrations are exclusively Raman active while others are exclusively IR active. nih.gov

In the Raman spectrum of this compound, the symmetric breathing mode of the pyridine ring is expected to produce a strong, sharp signal, typically around 1000 cm⁻¹. researchgate.net The C-Cl and C-F bonds will also have characteristic Raman signals. Raman spectroscopy is often used to study the skeletal structure of molecules. nih.gov Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. arxiv.org For instance, 2-Chloro-6-methylpyridine has been studied using both experimental FT-IR and FT-Raman spectroscopy. sigmaaldrich.com

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-HStretching3100-30003100-3000
Methyl C-HStretching2980-28502980-2850
Pyridine RingC=C, C=N Stretching1600-14001600-1400
Pyridine RingRing BreathingWeakStrong, ~1000
C-FStretching1250-1000Active
C-ClStretching800-600Active

This table is predictive and based on characteristic frequencies for related pyridine derivatives. researchgate.netsigmaaldrich.com

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions.

Crystal Growth Strategies for Halogenated Pyridine Derivatives

Growing high-quality single crystals suitable for X-ray diffraction is a critical first step. For halogenated pyridine derivatives like this compound, several common crystallization techniques can be employed. ufl.edu The choice of solvent is crucial, and often a range of solvents with varying polarities must be screened. ufl.edu

Common methods include:

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. ufl.edu This is often the simplest method to attempt first.

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization. ufl.edu

Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, reducing the solubility of the compound and causing crystals to form. ufl.edu

For some compounds, sublimation can also be an effective method for obtaining high-quality crystals free of solvent impurities. ufl.edu

Data Collection and Refinement Procedures

Once a suitable single crystal is obtained, it is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and measuring the intensities and positions of the diffracted beams. nih.gov Modern diffractometers are typically equipped with CCD or CMOS detectors for efficient data collection. acs.org

The collected data undergo several computational steps:

Data Reduction: The raw diffraction intensities are corrected for various experimental factors, such as background noise and absorption effects. acs.org

Structure Solution: The initial positions of the atoms are determined. For small molecules, this is typically achieved using "direct methods." nih.gov

Structure Refinement: The atomic positions and thermal parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model. This is typically done using full-matrix least-squares refinement on F². acs.org

The final refined structure provides a detailed picture of the molecule in the solid state, including precise bond lengths and angles, and reveals any intermolecular interactions such as hydrogen bonding or halogen bonding that may be present in the crystal lattice. researchgate.net

Intermolecular Interactions in the Crystalline State

The study of the crystalline state of this compound is crucial for understanding its solid-state properties, such as solubility and melting point. While specific crystallographic data for this compound is not extensively available in the public domain, the analysis of related structures, such as chloropyridinecarbonitriles, offers valuable insights into the potential intermolecular interactions that may govern its crystal packing.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and identifying any process-related impurities. A typical reversed-phase HPLC method would likely be employed.

Table 1: Hypothetical HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA)
Gradient Isocratic or gradient elution, depending on impurity profile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method would separate this compound from non-polar and polar impurities, with the retention time being indicative of the compound's identity under specific conditions. The peak area percentage would be used to quantify the purity level.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. This technique is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.

Table 2: Illustrative GC Method Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow rate
Oven Program Initial temp. 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

The retention time in GC is a key identifier for the compound, and the detector response provides quantitative information. GC-MS analysis would offer definitive identification through the fragmentation pattern of the molecule.

This compound itself is an achiral molecule. However, it can serve as a precursor for the synthesis of chiral derivatives. In such cases, chiral chromatography would be essential to separate and quantify the enantiomers. The choice of the chiral stationary phase (CSP) would be critical and would depend on the specific structure of the derivative. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.

Elemental Analysis for Stoichiometric Verification of Compound Composition

Elemental analysis is a fundamental technique used to confirm the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound (C₆H₅ClFN), the theoretical elemental composition can be calculated based on its atomic weights.

Table 3: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C) 49.5149.45 ± 0.3
Hydrogen (H) 3.463.50 ± 0.3
Chlorine (Cl) 24.3624.28 ± 0.3
Fluorine (F) 13.0512.97 ± 0.3
Nitrogen (N) 9.629.55 ± 0.3

Experimental values obtained from a properly calibrated elemental analyzer should fall within an acceptable margin of error of the theoretical values to confirm the stoichiometric integrity of the synthesized compound.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Fluoro 6 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like substituted pyridines. researchgate.net

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. For 4-chloro-2-fluoro-6-methylpyridine, this process would determine the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are commonly employed for this purpose. ias.ac.in

Studies on related substituted pyridines show that substituents significantly influence the geometry of the pyridine (B92270) ring. researchgate.netrsc.org For instance, the presence of electron-withdrawing groups like chlorine and fluorine, and an electron-donating methyl group, would be expected to cause slight distortions in the pyridine ring's planarity and alter the C-C and C-N bond lengths compared to unsubstituted pyridine. The rotation of the methyl group represents the primary conformational flexibility, and calculations would identify the most stable rotational conformer.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Calculated) (Note: This table presents typical bond lengths and angles from DFT calculations on substituted pyridines and serves as an illustrative example.)

ParameterValue
C2-N Bond Length1.34 Å
N-C6 Bond Length1.35 Å
C2-C3 Bond Length1.39 Å
C3-C4 Bond Length1.38 Å
C4-C5 Bond Length1.39 Å
C5-C6 Bond Length1.38 Å
C2-N-C6 Angle117.5°
N-C2-C3 Angle122.0°
C2-C3-C4 Angle119.0°

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. libretexts.org The LUMO acts as an electron acceptor, and its energy relates to the molecule's electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Calculated) (Note: Values are illustrative, based on DFT calculations for halogenated pyridines.)

Molecular OrbitalEnergy (eV)
HOMO-7.50
LUMO-1.25
HOMO-LUMO Gap6.25

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.orgyoutube.com These maps show regions of negative potential (electron-rich, typically colored red or orange), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. youtube.comresearchgate.net

In this compound, the most negative potential is expected to be localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and coordination to Lewis acids. nih.gov The electron-withdrawing effects of the chlorine and fluorine atoms would create regions of positive potential on the carbon atoms to which they are attached (C4 and C2), making these sites susceptible to nucleophilic attack. The methyl group would slightly increase the electron density on the ring. DFT calculations can generate these maps and also quantify the partial atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) on each atom. nih.gov

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. nih.gov For this compound, calculations would predict the distinct chemical shifts for the two remaining aromatic protons and the methyl protons, as well as for each carbon atom in the ring, reflecting the electronic effects of the three different substituents. stenutz.eu

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are invaluable for assigning peaks in experimental infrared (IR) and Raman spectra. nih.govresearchgate.net After geometry optimization, a frequency calculation using DFT can determine the energies and corresponding atomic motions for each vibrational mode of the molecule. acs.orgmdpi.com For this compound, this would include characteristic ring stretching modes, C-H bending modes, and vibrations corresponding to the C-Cl, C-F, and C-CH₃ bonds.

Table 3: Representative Calculated Vibrational Frequencies for a Substituted Pyridine (Note: This table shows examples of calculated frequencies and their typical assignments.)

Frequency (cm⁻¹)Assignment
~3100Aromatic C-H Stretch
~1600Pyridine Ring Stretch (νC=C, νC=N)
~1450CH₃ Asymmetric Bend
~1250C-F Stretch
~1050Pyridine Ring Breathing
~750C-Cl Stretch

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry techniques based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. rsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT for calculating electronic energies and properties, though at a significantly greater computational cost. mostwiedzy.pl

For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from more economical DFT methods. They are particularly useful for obtaining highly reliable ionization potentials, electron affinities, and intermolecular interaction energies, such as in complexes with other molecules. rsc.org

Reaction Mechanism Elucidation through Transition State Calculations

A significant application of computational chemistry is the mapping of reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can elucidate detailed reaction mechanisms. nih.gov

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SₙAr), where a nucleophile could displace either the fluorine or chlorine atom. Computational studies can determine the activation energy barriers for the attack of a nucleophile at C2 (displacing F⁻) versus C4 (displacing Cl⁻). rsc.orgscispace.comrsc.org This involves locating the transition state structure for each pathway and calculating its energy. The pathway with the lower activation energy is predicted to be the kinetically favored one. Such calculations provide deep insight into the regioselectivity of the reaction, explaining why one halide is a better leaving group than the other under specific conditions. acs.orgacs.org

Energy Barriers and Reaction Pathways for Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing pyridine rings. The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen. In this compound, the presence of two halogen substituents at these activated positions (fluoro at C2 and chloro at C4) makes it a prime candidate for SNAr reactions.

Theoretical calculations are crucial for dissecting the reaction mechanisms and predicting regioselectivity. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com Computational studies can map the potential energy surface for this process, identifying the transition states and calculating the activation energy barriers for nucleophilic attack at both the C2 and C4 positions.

Several factors influence the energy barriers and preferred reaction pathway:

Electronic Activation : Both the C2 and C4 positions are electronically activated. DFT calculations on analogous systems, like 2,4-dichloroquinazolines, have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients can be higher at the C4 position, making it more susceptible to nucleophilic attack. mdpi.com A similar analysis for this compound would clarify the most electrophilic site.

Leaving Group Ability : The "element effect" in SNAr reactions often dictates that fluoride (B91410) is a better leaving group than chloride, due to the high electronegativity of fluorine which stabilizes the transition state of the typically rate-determining nucleophilic addition step. masterorganicchemistry.comnih.gov Therefore, initial substitution of the fluorine atom at the C2 position might be kinetically favored.

Steric Hindrance : The methyl group at the C6 position introduces steric bulk near the C2-fluoro substituent. This could raise the energy barrier for a nucleophile approaching the C2 position compared to the less hindered C4 position, potentially favoring substitution at C4.

Computational models can quantify these competing effects. By calculating the free-energy barriers (ΔG‡) for the attack of a given nucleophile (e.g., an alkoxide or an amine) at both C2 and C4, a prediction of the major product can be made. For related pyridine systems, these calculated barriers often fall in the range of 10-30 kcal/mol. nih.gov

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Substitution on this compound

Position of AttackLeaving GroupHypothetical ΔG‡ (kcal/mol)Predicted Kinetic Product
C2F⁻22.5Minor/Competitive
C4Cl⁻20.8Major

Note: This table is illustrative, based on general principles. Actual values would require specific DFT calculations.

The reaction pathway is further complicated by the nature of the nucleophile and solvent, factors which can also be incorporated into modern computational models to refine predictions. nih.gov

Catalytic Cycle Analysis in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely applied to functionalize halo-pyridines. researchgate.netrsc.orgmdpi.com A theoretical analysis of the catalytic cycle for a reaction involving this compound can illuminate the key steps and factors controlling efficiency.

The generally accepted catalytic cycle for a Suzuki coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org

Oxidative Addition : This is often the rate-determining step. The active Pd(0) catalyst inserts into the carbon-halogen bond of the substrate. libretexts.org With two different halogens present, the question of selectivity arises. Generally, the reactivity of aryl halides in oxidative addition follows the order I > Br > Cl > F. Therefore, it is computationally expected that the Pd(0) complex will selectively insert into the C4-Cl bond over the much stronger and less reactive C2-F bond. Theoretical calculations can model the transition states for both potential insertion points to confirm the high kinetic barrier for C-F activation.

Transmetalation : The resulting arylpalladium(II) complex (Int-I in the diagram below) undergoes transmetalation. In a Suzuki reaction, an organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, a process typically facilitated by a base. youtube.com

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.org

Computational analysis can provide the geometries and energies of all intermediates and transition states throughout the cycle. This allows for the identification of potential bottlenecks, such as a high-energy oxidative addition step or a difficult reductive elimination. It can also be used to study the effect of different phosphine (B1218219) ligands on the catalyst, helping to rationalize why bulky, electron-rich ligands are often required for the challenging coupling of aryl chlorides. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies for Pyridine Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physicochemical properties or biological activities. conicet.gov.ar These in silico methods are essential for accelerating the design of new molecules by predicting their properties without the need for synthesis and testing. researchgate.net For pyridine analogues, QSPR/QSAR has been successfully applied to model properties ranging from bioactivity to corrosion inhibition. nih.govnih.gov

The development of a QSPR model for pyridine analogues like this compound follows a well-defined workflow:

Data Set Assembly : A dataset of pyridine derivatives with experimentally measured values for the property of interest (e.g., boiling point, solubility, or inhibitory concentration IC₅₀) is collected. This set is typically divided into a training set for building the model and a test set for validating its predictive power. conicet.gov.arresearchgate.net

Descriptor Calculation : For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D/2D Descriptors : Molecular weight, atom counts, topological indices, etc.

3D Descriptors : Parameters related to the 3D geometry of the molecule.

Quantum Chemical Descriptors : Derived from calculations (e.g., using Density Functional Theory - DFT), these include the energy of the highest occupied/lowest unoccupied molecular orbitals (E_HOMO, E_LUMO), dipole moment, and partial atomic charges. ijournalse.org

Model Building and Feature Selection : A mathematical model is created to find a correlation between the descriptors (independent variables) and the target property (dependent variable). Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods. nih.gov During this step, feature selection algorithms are used to identify the most relevant descriptors and avoid overfitting. researchgate.net

Model Validation : The model's robustness and predictive ability are rigorously assessed using statistical metrics. This includes internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using the test set (yielding an R²_pred value). nih.govnih.gov A reliable model will have high values for these coefficients, indicating a strong correlation and predictive capacity.

For instance, a QSAR study on substituted pyridine derivatives as enzyme inhibitors reported a CoMSIA (Comparative Molecular Similarity Indices Analysis) model with a high cross-validation coefficient (q²) of 0.733 and a conventional coefficient (r²) of 0.982, demonstrating excellent predictive power. nih.gov

Table 2: Common Descriptor Classes and Examples Used in QSPR for Pyridine Analogues

Descriptor ClassExamplesPotential Application
ConstitutionalMolecular Weight, Number of Halogen AtomsCorrelating with bulk properties like boiling point.
TopologicalWiener Index, Kier & Hall Shape IndicesQuantifying molecular size and branching.
ElectronicDipole Moment, HOMO/LUMO Energies, Partial ChargesModeling reactivity, interaction energies, and spectral properties.
Steric/GeometricMolecular Volume, Surface AreaRelating to steric hindrance in receptor binding.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, governs the interactions between atoms.

For this compound, MD simulations can be used to explore several aspects:

Conformational Space : The primary conformational flexibility in this molecule arises from the rotation of the methyl group. While this is a relatively simple motion, MD simulations can sample its rotational energy profile and preferred orientations relative to the pyridine ring.

Intermolecular Interactions : A key application of MD is to simulate the molecule in a condensed phase, such as in a solvent or interacting with a larger biological molecule like a protein. The simulation can reveal detailed information about the formation and dynamics of intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and van der Waals forces. mdpi.com

Solvation Structure : By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), MD can characterize the solvation shell around the molecule. It can determine the average number of solvent molecules in the first solvation shell and their preferred orientation relative to the solute's functional groups (the pyridine nitrogen, the halogens, and the methyl group).

Binding Dynamics : In the context of drug design, if this pyridine derivative were a ligand for a protein, MD simulations could be used to analyze the stability of its binding pose within the protein's active site. nih.govacs.org The simulations can reveal how the ligand and protein adapt to each other and calculate the binding free energy, providing a theoretical estimate of binding affinity. nih.gov

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM theory, provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ). This approach, pioneered by Richard Bader, allows chemists to partition a molecule into atomic basins and to characterize the nature of the interactions between them.

The analysis focuses on identifying critical points (CPs) in the electron density, where the gradient of the density is zero. Of particular importance are the bond critical points (BCPs), which are found between two bonded atoms. The properties of the electron density at these BCPs provide quantitative insights into the nature of the chemical bond.

For this compound, an AIM analysis would characterize all the bonds in the molecule:

Electron Density (ρ(r)) : The value of ρ at the BCP correlates with the bond order; higher values suggest a stronger, more covalent bond. The C-C bonds within the aromatic ring will show values indicative of partial double-bond character.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0) at the BCP.

Shared Interactions (Covalent Bonds) : Characterized by ∇²ρ(r) < 0, typical for the C-C, C-N, and C-H bonds in the pyridine ring system.

Closed-Shell Interactions (Ionic, van der Waals, Halogen Bonds) : Characterized by ∇²ρ(r) > 0. The C-F and C-Cl bonds are expected to be highly polar covalent bonds, and their Laplacians will likely be positive or very close to zero, indicating a significant degree of closed-shell character. This method can also be used to identify and characterize non-covalent interactions like halogen bonds. researchgate.net

Energy Densities : The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further information. The ratio |V(r)|/G(r) can help distinguish between purely covalent (>2), polar covalent (1 < |V(r)|/G(r) < 2), and closed-shell (<1) interactions.

Table 3: Expected Topological Properties at Bond Critical Points (BCPs) for this compound from AIM Theory

Note: This table presents expected trends based on AIM theory principles applied to similar bonds.

This detailed electronic structure analysis provides a fundamental, quantitative description of the bonding within this compound, complementing the reactivity and dynamics studies from other computational methods.

Applications in Advanced Materials and Precursor Chemistry

Role as a Key Building Block in Complex Chemical Synthesis

4-Chloro-2-fluoro-6-methylpyridine is recognized as a heterocyclic aromatic building block in chemical synthesis. fluorochem.co.uk Its utility stems from the distinct reactivity of the halogen atoms, which can be targeted in various cross-coupling and nucleophilic substitution reactions to build more complex molecular architectures.

Pyridine (B92270) derivatives that are chlorinated and fluorinated are crucial intermediates in the development of modern agrochemicals. agropages.com The incorporation of fluorine, in particular, can significantly enhance the biological activity of a compound. agropages.com Many fourth-generation pesticides, known for high efficacy and low toxicity, are pyridine-based. agropages.com

While specific agrochemicals derived directly from this compound are not widely documented in public literature, the general class of fluorinated and chlorinated methylpyridines serves as essential precursors. For instance, related structures like 2-chloro-6-trichloromethyl pyridine are intermediates for pesticides such as chlorfenapyr (B1668718) and can be fluorinated to produce 2-fluoro-6-trifluoromethyl pyridine, a key building block for several other agrochemicals, including flupyrsulfuron-methyl-sodium and sulfoxaflor. agropages.com The development of trifluoromethylpyridines from chlorinated picolines is a well-established route in the agrochemical industry. nih.govjst.go.jp The structural elements of this compound make it a compound of interest for the synthesis of new, potentially active agrochemical lead structures.

Table 1: Examples of Related Pyridine Intermediates in Agrochemicals

Intermediate Compound Resulting Agrochemical(s) Reference
2-Fluoro-6-trifluoromethyl pyridine Flupyrsulfuron-methyl-sodium, Thiazopyr, Dithiopyr, Bicyclopyrone, Sulfoxaflor agropages.com
2-Hydroxy-6-trifluoromethyl pyridine Picoxystrobin agropages.com

The synthesis of specialty and fine chemicals often relies on versatile intermediates like substituted pyridines. These building blocks are used to construct complex organic molecules for pharmaceuticals, material science, and other advanced applications. agropages.com Chemical suppliers list this compound as a building block for aromatics and heterocyclics, indicating its role as a starting material for more complex, high-value chemical products. fluorochem.co.uk The reactivity of the C-Cl and C-F bonds allows for selective functionalization, making it a useful scaffold in multi-step organic synthesis.

Based on available scientific literature, there is no specific information detailing the use of this compound in the development of functional dyes or pigments.

Ligand Design for Organometallic Chemistry and Catalysis

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making pyridine and its derivatives common ligands in organometallic chemistry. These ligands can coordinate with metal centers to form catalysts or functional materials like Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. While pyridine-containing ligands are widely used to assemble MOFs, there is no specific research in the surveyed literature that documents the use of this compound as a linker in MOF synthesis. The synthesis of fluorinated MOFs is an active area of research, as fluorination of the organic linkers can alter the properties of the resulting framework, such as its affinity for certain gases. nih.gov

Pyridine derivatives are integral to many chiral ligands used in asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules. However, there is no available research that specifically reports the application of this compound or its direct derivatives as ligands in asymmetric catalysis.

Polymer Chemistry and Functional Polymer Synthesis

The incorporation of pyridine units into polymer backbones can significantly influence the material's electronic and physical characteristics. The specific substitution pattern of this compound offers multiple reactive sites for polymerization, leading to the synthesis of specialty polymers with tailored functionalities.

While direct polymerization of this compound is not extensively documented, its structure suggests its utility as a monomer in the synthesis of specialty polymers. The chlorine and fluorine atoms provide reactive handles for various cross-coupling reactions, a common strategy in the synthesis of conjugated polymers. The methyl group can also be functionalized to introduce further complexity. By carefully selecting co-monomers and polymerization techniques, it is possible to create polymers where the pyridine nitrogen can be used for post-polymerization modification, such as quaternization or metal coordination, thereby fine-tuning the polymer's solubility, thermal stability, and electronic properties.

The synthesis of pyridine-based polybenzimidazoles (PBIs) from pyridine dicarboxylic acids demonstrates the potential for creating high-performance polymers. benicewiczgroup.com These polymers exhibit excellent thermal stability and are being explored for applications such as high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The substitution pattern on the pyridine ring is a critical factor in determining the final properties of the polymer. benicewiczgroup.com

Pyridine-based polymers are of significant interest for electronic applications due to the electron-deficient nature of the pyridine ring, which facilitates electron transport. dtic.mildtic.mil The inclusion of pyridine units in conjugated polymers can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is advantageous for creating n-type semiconductor materials. These materials are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The high electron affinity of pyridine-based polymers makes them excellent candidates for use as electron transport layers in OLEDs, enabling the use of more stable metals like aluminum as the cathode. dtic.mil Furthermore, the electronic structure of these polymers can be systematically modified by introducing different substituents on the pyridine ring, allowing for the fine-tuning of their optical and electronic properties. dtic.mil Research into conjugated polymers based on thiophene (B33073) and pyridine rings has shown that these materials can exhibit both p- and n-type doping, making them promising for various electronic devices. researchgate.net

Exploration in Optoelectronic and Photonic Materials (as a structural motif)

The inherent electronic properties of the substituted pyridine ring in this compound make it an attractive structural motif for the design of new organic materials for optoelectronic and photonic applications.

In the field of OLEDs, pyridine derivatives are widely used as electron-transporting materials (ETMs). rsc.org The nitrogen atom in the pyridine ring enhances the electron-accepting ability of the molecule, which is a desirable characteristic for efficient electron injection and transport from the cathode to the emissive layer. The frontier energy levels (HOMO and LUMO) of these materials can be controlled by the strategic placement of aromatic π-conjugated moieties on the pyridine core, which helps in blocking holes and facilitating smooth electron injection. rsc.org

While direct use of this compound as an OLED component is not reported, its structure provides a foundation for the synthesis of more complex molecules. The chloro and fluoro substituents can be replaced through nucleophilic aromatic substitution reactions to attach larger chromophoric or charge-transporting units, leading to the development of novel ETMs or even emissive materials with tailored properties.

In the realm of organic photovoltaics, pyridine-functionalized materials have been employed as buffer layers and as components of the active layer. Fullerene derivatives functionalized with pyridine have been used to modify the surface of metal oxide layers in inverted polymer solar cells, leading to an improvement in power conversion efficiency. rsc.org The pyridine moiety can coordinate with the metal oxide surface, improving the interfacial contact and reducing charge recombination. rsc.org

Furthermore, donor-acceptor based pyridine derivatives are increasingly being utilized in organic solar cells. rsc.org The electron-accepting nature of the pyridine unit can be combined with electron-donating moieties to create materials with strong intramolecular charge transfer, which is beneficial for light absorption and charge separation in the active layer of an OPV device. The synthetic accessibility of molecules like this compound allows for the systematic exploration of structure-property relationships in these materials.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. wikipedia.org The pyridine unit is a key player in this field due to its ability to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. wikipedia.org

The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor or a metal coordination site. This allows for the construction of complex supramolecular structures through self-assembly processes. For example, pyridine-functionalized tetraphenylethylenes have been shown to act as hosts for phthalic acids, forming co-crystals with interesting emission properties. nih.gov The ability to form such host-guest complexes opens up possibilities for applications in sensing, separation, and the development of responsive materials. nih.govnih.gov The synthesis of chiral pyridine-type ligands has also enabled the development of stereoselective synthesis in coordination chemistry, leading to enantiopure polynuclear species. chimia.ch

Environmental Chemistry and Degradation Pathways of Halogenated Pyridines

Photochemical Degradation Mechanisms under Simulated Environmental Conditions

Photochemical degradation, driven by sunlight, is a primary mechanism for the transformation of many organic pollutants in the environment. This process can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of a photon by a molecule, leading to its excitation and subsequent chemical transformation. For halogenated aromatic compounds, a common photolytic reaction is the cleavage of the carbon-halogen bond. In the case of 4-Chloro-2-fluoro-6-methylpyridine, it is plausible that the absorption of UV radiation could lead to the homolytic cleavage of the C-Cl or C-F bond. The C-Cl bond is generally more susceptible to photolysis than the more stable C-F bond.

While specific quantum yield studies for this compound are not documented, research on other chlorinated pyridines can provide insights. The quantum yield represents the efficiency of a photochemical process. For instance, studies on chlorophenols, which share some structural similarities with chloropyridines, have shown that the quantum yields are influenced by factors such as the position of the chlorine atom and the presence of other functional groups. nih.gov It is anticipated that the quantum yield for the photolysis of this compound would be dependent on the wavelength of irradiation and the surrounding environmental matrix.

In natural waters and the atmosphere, the indirect photodegradation of organic compounds is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals. These ROS are generated through the photo-sensitization of naturally occurring substances like dissolved organic matter.

Microbial Biodegradation Pathways and Metabolite Identification in Aqueous Systems

Microbial activity is a crucial factor in the natural attenuation of organic pollutants in soil and water. researchgate.net The biodegradability of pyridine (B92270) and its derivatives is highly dependent on the substituents present on the ring. tandfonline.com

The biodegradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, although the mechanisms differ significantly. nih.gov

Under aerobic conditions , microorganisms often utilize oxygenases to initiate the degradation process. For pyridines, hydroxylation is a common initial step, making the ring more susceptible to cleavage. tandfonline.comresearchgate.net Bacteria capable of degrading pyridine often do so via pathways that involve hydroxylated intermediates. nih.govresearchgate.netasm.org For this compound, aerobic degradation would likely be initiated by a monooxygenase or dioxygenase, potentially leading to the formation of a chlorofluoromethyl-hydroxypyridine. The presence of both chlorine and fluorine atoms may, however, increase the recalcitrance of the molecule to microbial attack compared to non-halogenated pyridines. nih.gov

Under anaerobic conditions , reductive dehalogenation is a more common initial step in the degradation of halogenated compounds. In this process, the halogen substituent is removed and replaced by a hydrogen atom. For this compound, this could result in the formation of 2-fluoro-6-methylpyridine (B1294898) or 4-chloro-6-methylpyridine. The subsequent degradation of the partially dehalogenated or the parent pyridine ring would then proceed through various anaerobic metabolic pathways.

The identification of metabolites is key to understanding the biodegradation pathway. While no specific studies have identified the microbial transformation products of this compound, based on research on other substituted pyridines, a number of potential metabolites can be postulated. researchgate.net

As mentioned, hydroxylation is a common initial step in aerobic degradation. researchgate.net Therefore, compounds such as 4-chloro-2-fluoro-6-methyl-x-hydroxypyridine (where x represents the position of hydroxylation) are likely early-stage metabolites. Subsequent ring cleavage could lead to the formation of aliphatic amines and other smaller organic molecules. In a study on the degradation of pyridine by Arthrobacter sp., succinic acid was identified as a final product of the metabolic pathway. nih.govresearchgate.netasm.org

The following table presents potential microbial transformation products of this compound based on known degradation pathways of related compounds.

Potential Metabolite Postulated Formation Pathway
4-Chloro-2-fluoro-6-methyl-x-hydroxypyridineAerobic hydroxylation
2-Fluoro-6-methylpyridineAnaerobic reductive dechlorination
4-Chloro-6-methylpyridineAnaerobic reductive defluorination (less likely)
Ring cleavage products (e.g., aliphatic amines)Subsequent degradation of hydroxylated intermediates

Hydrolytic Stability and Transformation Products under Varying pH Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the solution.

For halogenated pyridines, the susceptibility of the carbon-halogen bond to hydrolysis is influenced by the position of the halogen. Halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic substitution, including hydrolysis, than those at the 3-position. This is due to the electron-withdrawing nature of the nitrogen atom in the ring, which activates these positions.

While specific data on the hydrolytic stability of this compound is unavailable, studies on α-halogenated pyridines suggest that they can undergo hydrolysis, particularly under acidic or basic conditions. acs.org The reaction involves the replacement of the halogen atom with a hydroxyl group, leading to the formation of the corresponding hydroxypyridine. Given that both the chlorine and fluorine atoms in this compound are in activated positions (4- and 2- respectively), hydrolysis could be a relevant transformation pathway. However, the C-F bond is generally much stronger and less prone to hydrolysis than the C-Cl bond. Therefore, it is more likely that hydrolysis, if it occurs, would lead to the formation of 2-fluoro-4-hydroxy-6-methylpyridine.

The rate of hydrolysis is expected to be influenced by pH. For example, the hydrolysis of the pyridinium (B92312) ion is a well-established acid-base reaction. vaia.com The stability of halogenated compounds at different pH values can vary significantly.

The following table summarizes the potential hydrolytic transformation of this compound.

pH Condition Potential Transformation Product Notes
Acidic2-Fluoro-4-hydroxy-6-methylpyridineHydrolysis of the C-Cl bond is more likely than the C-F bond.
NeutralLikely stableHydrolysis rates are often slow at neutral pH.
Basic2-Fluoro-4-hydroxy-6-methylpyridineHydrolysis may be accelerated under basic conditions.

Advanced Oxidation Processes (AOPs) for Environmental Remediation Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water through the generation of highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of persistent organic compounds like halogenated pyridines. mdpi.comyoutube.comioa-ea3g.org

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV or visible light to photochemically reduce ferric ions (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing more hydroxyl radicals. nih.gov

While no specific studies on this compound were found, research on similar compounds like 2-chloropyridine (B119429) and 3-aminopyridine (B143674) has demonstrated the effectiveness of Fenton and photo-Fenton processes. researchgate.netresearchgate.net For example, the degradation of 2-chlorophenol, a related chlorinated aromatic compound, was significantly enhanced by the photo-Fenton process compared to the Fenton process alone, achieving 95-97% mineralization. nih.gov It is anticipated that this compound would also be susceptible to degradation by these methods. The degradation would likely proceed through hydroxylation of the pyridine ring, followed by dechlorination, defluorination, and eventual ring cleavage. The presence of chloride ions in the water matrix can sometimes lead to the formation of chlorinated by-products during photo-Fenton treatment, although these are often also degraded with continued treatment. nih.gov

Table 1: Representative Degradation of Halogenated Aromatic Compounds by Fenton and Photo-Fenton Processes This table presents data from studies on compounds structurally related to this compound to illustrate the potential efficacy of Fenton and photo-Fenton treatments. The data is not for this compound itself.

CompoundProcessConditionsDegradation/Mineralization EfficiencyReference
2-ChloropyridineFenton (using laterite soil as iron source)pH 3, [Laterite iron]:H₂O₂ ratio 1:50, 10 mg/L initial concentrationUp to 75% degradation in 10 hours researchgate.net
3-AminopyridinePhoto-FentonpH 3, optimized [H₂O₂]/[Fe²⁺] ratio100% removal for concentrations of 10-30 mg/L in 1.5 hours researchgate.net
2-ChlorophenolPhoto-FentonpH 2.5-4.0, optimized [H₂O₂] and [Fe²⁺]95-97% mineralization nih.gov

Ozonation (O₃) and the combination of UV light with hydrogen peroxide (UV/H₂O₂) are other effective AOPs for water treatment. ioa-ea3g.orgnih.gov Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, especially at high pH. dss.go.th The UV/H₂O₂ process generates hydroxyl radicals through the photolysis of H₂O₂. nih.gov

Studies on pyridine have shown that the UV/H₂O₂ process is highly effective, achieving over 90% degradation in 10 minutes and about 70% mineralization of the total organic carbon in 60 minutes. nih.gov The UV irradiation is believed to activate the π-bonds in the pyridine ring, making it more susceptible to attack by hydroxyl radicals. nih.gov Given these findings, it is highly probable that this compound would also be efficiently degraded by UV/H₂O₂ treatment. The degradation mechanism would likely involve initial attack by hydroxyl radicals, leading to the substitution of hydrogen, chlorine, or fluorine atoms with hydroxyl groups, followed by ring opening.

Table 2: Efficacy of Ozonation and UV/H₂O₂ for the Degradation of Pyridine and Related Compounds This table provides data on the degradation of pyridine to infer the potential behavior of this compound under similar treatment conditions.

CompoundProcessConditionsDegradation/Mineralization EfficiencyReference
PyridineUV/H₂O₂Neutral pH, 10 mM H₂O₂>90% degradation in 10 min; ~70% TOC removal in 60 min nih.gov
General OrganicsOzonation + BiofiltrationStandard wastewater treatmentEffective for reclaimed wastewater, increases biodegradability youtube.com
General OrganicsUV/H₂O₂Drinking water treatment pre-treatment61% improvement in flux for subsequent ultrafiltration nih.gov

Sorption and Leaching Behavior in Environmental Matrices (e.g., soil, sediment)

The sorption and leaching behavior of this compound in environmental matrices like soil and sediment will determine its mobility and potential to contaminate groundwater. chemsafetypro.com This behavior is primarily governed by the compound's physicochemical properties and the characteristics of the soil or sediment, such as organic carbon content, clay content, and pH. chemsafetypro.comwhiterose.ac.uk

The key parameter describing sorption is the soil-water partition coefficient (Kd), which can be normalized to the organic carbon content to give the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comnih.gov A high Koc value indicates strong sorption to soil organic matter and low mobility, while a low Koc value suggests high mobility and a greater potential for leaching. chemsafetypro.com

Table 3: Soil Sorption Coefficients and Leaching Potential for Representative Pyridine-Based Herbicides This table presents data for other pyridine-based compounds to provide a qualitative prediction of the potential sorption and leaching behavior of this compound.

CompoundSoil TypeSorption Coefficient (Kd or Koc)Leaching PotentialReference
PicloramVariousGUS Index: 4.14 (Highly leachable)High mdpi.com
TriclopyrVariousGUS Index: 3.30 (Highly leachable)High mdpi.com
ClopyralidVariousGUS Index: 3.02 (Highly leachable)High mdpi.com
FluroxypyrVariousGUS Index: 1.03 (Poorly leachable)Low mdpi.com

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies for Halogenated Pyridines

The synthesis of halogenated pyridines, including 4-Chloro-2-fluoro-6-methylpyridine, often relies on methods that can be resource-intensive and generate significant waste. A primary challenge is the development of more efficient and environmentally benign synthetic routes. Current research focuses on several promising areas:

Catalyst Innovation: The development of novel metal-free catalytic systems is a key objective. researchgate.net For instance, methods utilizing ammonium (B1175870) halide and DMSO for the oxidative activation of enaminone C=C double bonds offer a metal-free pathway to substituted pyridines. researchgate.net Similarly, the use of catalysts like [Cp*RhCl2]2-CsOPiv for the synthesis of highly substituted pyridines from α,β-unsaturated oximes and internal alkynes represents a move towards more sophisticated and efficient catalytic cycles. researchgate.net

Green Chemistry Approaches: Incorporating green chemistry principles is crucial for sustainable production. This includes the use of microwave technology to improve reaction efficiency and the development of one-pot multicomponent cyclocondensation reactions to reduce the number of synthetic steps. researchgate.net Ball milling has also emerged as a sustainable technique for organic transformations, offering an environmentally friendly alternative to traditional methods. acs.orgacs.org

Enzymatic Halogenation: Exploring the use of halogenase enzymes as biocatalysts presents a promising avenue for regioselective and cleaner halogenation processes. nih.gov These enzymes, found in nature, can introduce halogens into organic molecules with high specificity, avoiding the harsh reagents and lack of control often associated with traditional chemical methods. nih.gov

The following table summarizes some modern synthetic approaches for pyridines that could be adapted or further developed for the synthesis of this compound and its analogs.

Synthetic ApproachKey FeaturesPotential Advantages
Metal-Free Oxidative ActivationUtilizes ammonium halide and DMSO.Avoids heavy metal catalysts, reducing environmental impact. researchgate.net
Rhodium-Catalyzed SynthesisEmploys a rhodium catalyst for C-H activation and C-N bond formation.Allows for the synthesis of highly substituted pyridines. researchgate.net
Multicomponent CyclocondensationOne-pot reaction involving multiple starting materials.Increases efficiency and reduces waste. researchgate.net
Ball MillingMechanochemical synthesis.Environmentally benign and efficient. acs.orgacs.org
Enzymatic HalogenationUses halogenase enzymes.High regioselectivity and mild reaction conditions. nih.gov

Exploration of Novel Reactivity and Unconventional Transformations

Beyond improving existing synthetic methods, a significant area of future research lies in discovering new chemical reactions and transformations for this compound. The unique electronic properties conferred by the chlorine, fluorine, and methyl substituents on the pyridine (B92270) ring suggest a rich and largely unexplored reactive landscape.

Future efforts should focus on:

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds of the pyridine ring and the methyl group would provide a more atom-economical approach to creating complex derivatives.

Cross-Coupling Reactions: While Suzuki and other cross-coupling reactions are used, expanding the scope of coupling partners and developing more robust catalysts will be essential for creating a wider range of derivatives.

Deoxygenative Alkynylation: Recent work on the deoxygenative alkynylation of pyridine N-oxides using ball milling presents a sustainable and regioselective method for introducing alkyne groups, which could be applied to derivatives of this compound. acs.orgacs.org This method avoids the need for transition metal catalysts and prefunctionalized starting materials. acs.orgacs.org

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

Predictive Modeling: AI and cheminformatics can be used to predict the properties and bioactivity of novel derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. frontiersin.org This "virtual screening" can save significant time and resources compared to traditional experimental approaches. frontiersin.org

Reaction Prediction and Optimization: Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions and to suggest optimal reaction conditions. scitechdaily.com This can help chemists to more efficiently design synthetic routes and troubleshoot challenging transformations. scitechdaily.com

Generative Models: Deep generative models can learn the underlying patterns in chemical data to design entirely new molecules with desired properties. frontiersin.org This approach could be used to generate novel halogenated pyridine derivatives with specific applications in mind.

Advancements in In Situ Spectroscopic Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advancements in in situ spectroscopic techniques are providing unprecedented insights into chemical transformations as they occur. For reactions involving this compound, the application of these techniques will be invaluable.

Key areas for development and application include:

Real-time Monitoring: Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time. spectroscopyonline.com This allows for a more precise understanding of reaction kinetics and the identification of transient species that might be missed with traditional offline analysis. spectroscopyonline.com

ATR Imaging: Attenuated total reflectance (ATR) imaging can provide spatially resolved chemical information, which is particularly useful for studying heterogeneous reactions or processes where spatial variations are important. spectroscopyonline.com

Data Analysis: The large datasets generated by in situ spectroscopy require sophisticated data analysis methods. The development of new algorithms and software for processing and interpreting this data will be crucial for extracting meaningful chemical insights.

Design and Synthesis of Derivatives for Specific Advanced Material Applications

The unique properties of halogenated pyridines make them attractive building blocks for a wide range of advanced materials. Future research should focus on the rational design and synthesis of this compound derivatives for specific applications:

Supramolecular Chemistry: Terpyridines, which can be synthesized from chloro-substituted pyridines, are key components in the construction of supramolecular polymers and nanomaterials. researchgate.net The synthesis of derivatives of this compound that can be incorporated into these structures could lead to new materials with novel optical, electronic, or catalytic properties. researchgate.net

Agrochemicals and Pharmaceuticals: Halogenated pyridines are a key structural motif in many active agrochemical and pharmaceutical ingredients. jst.go.jpnih.gov The development of new derivatives of this compound could lead to the discovery of new herbicides, fungicides, or therapeutic agents. jst.go.jpnih.govagropages.com

Functional Materials: The introduction of specific functional groups onto the this compound scaffold could lead to materials with applications in areas such as organic electronics, sensors, and catalysis.

Deeper Mechanistic Understanding of Environmental Transformation Pathways

As with any synthetic chemical, it is crucial to understand the environmental fate of this compound and its derivatives. Future research should focus on elucidating the mechanisms of their transformation in the environment. This includes studying:

Biotransformation: Investigating how microorganisms and other biological systems metabolize these compounds. This knowledge is essential for assessing their persistence and potential for bioaccumulation.

Abiotic Degradation: Studying the degradation of these compounds through processes such as photolysis, hydrolysis, and oxidation. This will help to predict their environmental lifetime and identify potential degradation products.

Computational Modeling: Using computational chemistry to model the transformation pathways of these compounds and to predict the properties of their degradation products.

A thorough understanding of these processes is essential for ensuring the responsible development and use of this important class of chemical compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-fluoro-6-methylpyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of halogenated pyridines often involves nucleophilic substitution or cross-coupling reactions. For fluorinated analogs, metal-free conditions using β-CF3-aryl ketones under mild temperatures (e.g., 60–80°C) with NH4OAc as a catalyst can achieve high yields (70–85%) . Purification via column chromatography (silica gel, hexane/EtOAc) is recommended. Adjusting solvent polarity (e.g., THF or DMF) and stoichiometry of halogenating agents (e.g., POCl3 for chlorination) can mitigate side reactions.

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • Methodological Answer : Strict safety protocols are required due to potential toxicity:

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact by using sealed systems or gloveboxes for volatile intermediates .
  • Waste Disposal : Segregate halogenated waste in designated containers and neutralize acidic byproducts (e.g., with NaHCO3) before disposal via certified hazardous waste services .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine FTIR (to identify C-F and C-Cl stretches at 1100–1200 cm⁻¹ and 600–800 cm⁻¹, respectively) with <sup>1</sup>H/<sup>19</sup>F NMR. For <sup>19</sup>F NMR, expect a singlet near -120 ppm (CF3 groups) or split signals for aromatic fluorine . Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (B3LYP or B3PW91) with triple-zeta basis sets (e.g., cc-pVTZ) to model substituent effects. Exact exchange terms improve thermochemical accuracy (average error <3 kcal/mol for atomization energies) . Conformational analysis via potential energy surface scans identifies stable rotamers, validated against experimental FTIR/Raman data .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Discrepancies in vibrational spectra often arise from solvent effects or anharmonicity. Perform solvent-corrected DFT calculations (e.g., using the SMD model) and compare with experimental FTIR in inert matrices. For NMR, apply gauge-invariant atomic orbitals (GIAO) to refine chemical shift predictions .

Q. How does the steric and electronic interplay of substituents influence regioselectivity in further functionalization?

  • Methodological Answer : The methyl group at position 6 directs electrophilic substitution to the 3- or 5-position via steric hindrance, while fluorine’s electron-withdrawing effect deactivates the ring. Experimental validation: Suzuki coupling with aryl boronic acids under Pd(PPh3)4 catalysis at 80°C shows preference for para-substitution on incoming aryl groups .

Q. What are the stability profiles of this compound under acidic, basic, or photolytic conditions?

  • Methodological Answer :

  • Acidic Conditions : Hydrolysis of C-Cl bonds occurs above pH 2, forming hydroxylated byproducts (monitor via HPLC).
  • UV Exposure : Accelerates decomposition; store in amber vials at -20°C under N2 .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

  • Methodological Answer : Its halogenated pyridine core is a key intermediate for:

  • Pharmaceuticals : Functionalize via Buchwald-Hartwig amination to create kinase inhibitors .
  • Coordination Chemistry : Use as a ligand for transition metals (e.g., Ni or Co complexes) in catalytic oligomerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.